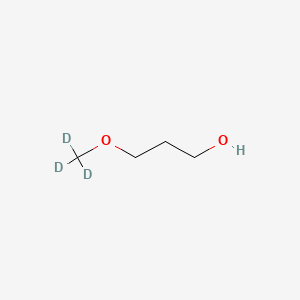

3-(Methoxy-d3)-1-propanol

Description

Overview of Deuterium (B1214612) Isotopes in Organic Chemistry Research

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, is approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). clearsynth.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). musechem.com The KIE can significantly alter the rate of chemical reactions involving the cleavage of these bonds, often leading to enhanced metabolic stability of deuterated compounds. symeres.commusechem.com

In organic chemistry, deuterium labeling is employed for a multitude of purposes:

Mechanistic Elucidation: By observing the position of deuterium in reaction products, chemists can deduce the pathways through which reactions occur. symeres.comscielo.org.mx

Metabolic Studies: Deuterated compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. clearsynth.commusechem.com The altered metabolic profile can lead to improved pharmacokinetic properties. symeres.com

Internal Standards: Deuterated molecules serve as excellent internal standards in quantitative mass spectrometry due to their similar ionization efficiencies and chromatographic behavior to the analyte of interest, but with a distinct mass-to-charge ratio. scielo.org.mx

NMR Spectroscopy: Deuterated solvents are widely used in NMR spectroscopy to avoid interference from solvent protons. Furthermore, deuterium labeling of a molecule can simplify complex proton NMR spectra. clearsynth.com

Contextualization of 3-(Methoxy-d3)-1-propanol within Deuterated Alcohol Research

Deuterated alcohols are a crucial subclass of labeled compounds, serving as versatile building blocks in organic synthesis and as probes in biochemical investigations. marquette.edu The synthesis of these alcohols is a key step in accessing more complex deuterated molecules, including pharmaceuticals and biologically active compounds.

This compound, with its deuterium atoms specifically located on the methoxy (B1213986) group, is a valuable tool for researchers. This specific labeling pattern allows for the investigation of reactions and metabolic processes involving the methoxy group without the complexities of labeling the propanol (B110389) backbone. It can be used as a precursor in the synthesis of more complex deuterated molecules or as an internal standard in analytical methods. scielo.org.mx

Scope and Research Objectives Pertaining to this compound

The primary research objective for utilizing this compound is to leverage its isotopic label for detailed chemical analysis. As a deuterated analog of 3-methoxy-1-propanol (B72126), it serves as an invaluable internal standard for the accurate quantification of its unlabeled counterpart in various matrices. scielo.org.mx This is particularly relevant in studies where 3-methoxy-1-propanol is a metabolite, a product, or a reactant.

Furthermore, the synthesis of this compound itself is a subject of research, with efforts focused on developing efficient and selective deuteration methods. google.com The compound's well-defined structure and isotopic purity are critical for its application in high-precision analytical techniques. impurity.comlgcstandards.com

Below is a table summarizing the key chemical and physical properties of this compound and its non-deuterated analog, 3-Methoxy-1-propanol.

| Property | This compound | 3-Methoxy-1-propanol |

| CAS Number | 86013-00-5 lgcstandards.comscbt.come-biochem.comchemicalbook.comnih.govbio-connect.nlechochemical.commedchemexpress.com | 1589-49-7 lgcstandards.comsigmaaldrich.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₄H₇D₃O₂ impurity.comlgcstandards.comscbt.come-biochem.comchemicalbook.com | C₄H₁₀O₂ scbt.comnih.govsigmaaldrich.comnih.gov |

| Molecular Weight | 93.14 g/mol impurity.comlgcstandards.comscbt.come-biochem.comnih.gov | 90.12 g/mol sigmaaldrich.comsigmaaldrich.comnih.gov |

| Appearance | Colourless Liquid impurity.com | Clear colorless liquid lixing-chem.com |

| Boiling Point | Not explicitly available | 150-152 °C sigmaaldrich.comsigmaaldrich.com |

| Density | Not explicitly available | 0.942 g/mL at 20 °C sigmaaldrich.com |

| Solubility | Chloroform (Slightly) impurity.com | Soluble in water and organic solvents lixing-chem.com |

| IUPAC Name | 3-(trideuteriomethoxy)propan-1-ol nih.gov | 3-methoxypropan-1-ol |

Structure

3D Structure

Properties

IUPAC Name |

3-(trideuteriomethoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFDHBSESGTDAL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676021 | |

| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86013-00-5 | |

| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy D3 1 Propanol

Strategies for Deuterium (B1214612) Incorporation at the Methoxy (B1213986) Moiety

The introduction of the deuterated methoxy group is the critical step in the synthesis. This is primarily achieved by using a deuterated C1 source to functionalize a C3 alcohol backbone.

A common and direct method for introducing the -CD₃ group is through the use of deuterated methylating agents. These reagents react with a suitable propanol (B110389) precursor, such as 1,3-propanediol (B51772) or its derivatives, to form the desired ether linkage. The selection of the reagent is critical and depends on factors like reactivity, selectivity, and cost.

Traditionally used reagents include deuterated methyl iodide (CD₃I) and deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). nih.gov These are highly reactive electrophiles that readily participate in Sₙ2 reactions. For instance, the Williamson ether synthesis can be adapted by reacting the sodium salt of 1,3-propanediol (sodium 3-hydroxypropanolate) with methyl-d₃ iodide. google.com

More recent advancements have introduced milder and more selective d₃-methylating agents. An example is 5-(methyl-d₃)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT), which is designed as a non-volatile, bench-stable analogue of S-adenosylmethionine (SAM) and offers excellent functional group compatibility under mild conditions. nih.gov Deuterated methanol (B129727) (CD₃OD) can also be used, particularly in metal-catalyzed methylation reactions. nih.gov

Table 1: Common Deuterated Methylating Reagents

| Reagent Name | Formula | Key Characteristics |

| Methyl-d₃ Iodide | CD₃I | Highly reactive, volatile, common in Williamson ether synthesis. nih.gov |

| Dimethyl-d₆ Sulfate | (CD₃)₂SO₄ | Potent methylating agent, but associated with toxicity concerns. nih.gov |

| Methanol-d₄ | CD₃OD | Used in metal-catalyzed reactions; acts as both reagent and solvent. nih.govrsc.org |

| DMTT | C₁₃H₈D₃F₃O₃S₂ | Modern, stable solid reagent; offers high selectivity for complex molecules. nih.gov |

An alternative strategy involves modifying a precursor molecule to facilitate the introduction of the deuterated methyl group. This often means starting with a molecule that can be selectively converted to the target compound. For example, 3-chloro-1-propanol (B141029) is an excellent precursor. academax.com It can be reacted with a deuterated methoxide (B1231860) source, such as sodium methoxide-d₃ (NaOCD₃). This deuterated alkoxide is typically prepared in situ by reacting deuterated methanol (CD₃OD) with a strong base like sodium hydride.

This approach compartmentalizes the synthesis: first, the deuterated C1 building block (NaOCD₃) is prepared, and second, it is coupled with the C3 backbone (3-chloro-1-propanol). This method provides excellent control over the site of deuteration, ensuring the label is exclusively on the methoxy group.

Multi-Step Synthesis Pathways to 3-(Methoxy-d3)-1-propanol

The construction of this compound from basic starting materials can be accomplished via several multi-step pathways. libretexts.org The choice of pathway often depends on the availability and cost of the starting materials.

Pathway A: From 1,3-Propanediol This pathway utilizes the Williamson ether synthesis.

Deprotonation: 1,3-propanediol is treated with one equivalent of a strong base (e.g., Sodium Hydride, NaH) in an anhydrous solvent to selectively form sodium 3-hydroxypropanolate. Using an excess of the diol can help minimize the formation of the di-alkylated product. google.com

Methylation: The resulting alkoxide is then reacted with a deuterated methylating agent, such as methyl-d₃ iodide (CD₃I), to form this compound. google.com

Reaction Scheme: HO-CH₂CH₂CH₂-OH + NaH → Na⁺⁻O-CH₂CH₂CH₂-OH + H₂ Na⁺⁻O-CH₂CH₂CH₂-OH + CD₃I → CD₃-O-CH₂CH₂CH₂-OH + NaI

Pathway B: From 3-Chloro-1-propanol This is another efficient pathway leveraging a nucleophilic substitution reaction.

Preparation of Deuterated Methoxide: Sodium methoxide-d₃ (NaOCD₃) is prepared by reacting deuterated methanol (CD₃OD) with a base like sodium metal or sodium hydride.

Substitution: 3-chloro-1-propanol is reacted with the prepared NaOCD₃ in a suitable solvent, often methanol-d₄ itself, to yield the final product. A study on the non-deuterated analogue achieved yields over 85% with this method. academax.com

Reaction Scheme: CD₃OD + NaH → Na⁺⁻OCD₃ + H₂ Cl-CH₂CH₂CH₂-OH + Na⁺⁻OCD₃ → CD₃-O-CH₂CH₂CH₂-OH + NaCl

Pathway C: From Allyl Alcohol A more industrial approach involves the selective synthesis from allyl alcohol and methanol, catalyzed by metal oxides or zeolites. sigmaaldrich.comchemsrc.com

Catalytic Addition: Allyl alcohol is reacted with an excess of deuterated methanol (CD₃OD) in the presence of a suitable catalyst system. This process involves the anti-Markovnikov addition of the methoxy group across the double bond.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving a high yield of product with excellent isotopic purity is paramount. This requires careful optimization of several reaction parameters.

Isotopic Purity: The isotopic enrichment of the final product is directly dependent on the purity of the deuterated reagent. It is crucial to use reagents with high deuterium content (typically >99 atom % D). Furthermore, reaction conditions must be controlled to prevent H/D exchange. This includes using anhydrous solvents and reagents and an inert atmosphere to exclude atmospheric moisture. researchgate.net Protic solvents that contain exchangeable hydrogens should be avoided unless they are also deuterated.

Yield Optimization: Reaction yield is influenced by temperature, reaction time, solvent, and the stoichiometry of the reactants. For the synthesis from 3-chloro-1-propanol and sodium methoxide, for example, optimal conditions were found to be a reaction temperature of 70°C for 5 hours, with a 1.4 to 1.8 molar excess of the sodium methoxide. academax.com The choice of base is also critical; stronger bases generally lead to faster reaction rates but may increase side reactions.

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Effect on Purity | Effect on Yield | Optimization Considerations |

| Temperature | Minimal direct effect, but very high temperatures can sometimes promote side reactions or H/D scrambling. | Increases reaction rate. An optimal temperature exists to maximize yield without causing decomposition. mdpi.com | Determined empirically for each specific pathway; e.g., 70°C for the methoxide route. academax.com |

| Solvent | Crucial. Protic solvents (H₂O, non-deuterated alcohols) can lower isotopic purity. | Solvent polarity can significantly affect reaction rates, especially for Sₙ2 reactions. | Anhydrous, aprotic solvents (e.g., THF, DMF) or deuterated protic solvents are preferred. |

| Reaction Time | Insufficient time leads to low conversion; excessive time may increase side products. | Yield increases with time up to a point of completion. acs.org | Monitored by techniques like TLC or GC to determine the point of maximum conversion. |

| Reagent Purity | Directly determines the maximum possible isotopic purity of the product. researchgate.net | Impurities can interfere with the reaction, leading to lower yields. | Use of high-purity starting materials and deuterated reagents (>99 atom % D) is essential. |

Purification Techniques for Deuterium-Labeled Organic Compounds

Following synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, byproducts, and salts. Standard organic chemistry purification techniques are employed to isolate this compound. pearson.com

Extraction and Washing: An initial workup typically involves extraction with an organic solvent and washing with water or brine to remove inorganic salts and water-soluble impurities.

Distillation: Given that the non-deuterated analogue, 3-methoxy-1-propanol (B72126), has a boiling point of 150-152°C, fractional distillation under atmospheric or reduced pressure is a highly effective method for purification, separating the product from lower and higher boiling point impurities. sigmaaldrich.com

Chromatography: For higher purity requirements, silica (B1680970) gel column chromatography can be used. nih.gov The polarity of the eluent is chosen to effectively separate the slightly polar product from non-polar byproducts and highly polar impurities.

Purity and Identity Confirmation: The identity and isotopic purity of the final product are confirmed using analytical techniques.

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the absence of the methoxy proton signal (around 3.3 ppm) and the presence of other protons. ²H NMR (Deuterium NMR) will show a signal corresponding to the -CD₃ group, confirming successful deuteration.

Mass Spectrometry (MS): MS, particularly High-Resolution Mass Spectrometry (HRMS), confirms the molecular weight of the compound, which will be three mass units higher than its non-deuterated counterpart. HRMS can also be used to precisely calculate the isotopic purity by analyzing the relative abundances of the isotopologue ions. researchgate.net

Advanced Analytical Characterization Techniques for Isotopic Purity and Structural Integrity of 3 Methoxy D3 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and isotopic composition of molecules. For 3-(Methoxy-d3)-1-propanol, a combination of ¹H, ²H, and ¹³C NMR spectroscopy provides a complete picture of its molecular framework and the extent and location of deuterium incorporation.

¹H NMR Spectral Analysis for Residual Protonation in Labeled Compounds

¹H NMR spectroscopy is instrumental in detecting and quantifying any residual, non-deuterated sites within the methoxy (B1213986) group of this compound. In a fully deuterated methoxy group (-OCD₃), the characteristic proton signal would be absent. However, the presence of partially deuterated species, such as -OCHD₂ or -OCH₂D, would give rise to small signals in the ¹H NMR spectrum. The integration of these residual proton signals, relative to the integration of the protons on the propanol (B110389) backbone, allows for a precise calculation of the isotopic purity. For instance, the signal for the methoxy protons in the non-deuterated analog, 3-methoxy-1-propanol (B72126), typically appears around 3.3 ppm. The absence or significant reduction of a signal at this chemical shift in the ¹H NMR spectrum of this compound is a primary indicator of successful deuteration. The protons of the propanol chain (at positions 1, 2, and 3) serve as an internal reference for quantification.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H on C1 (-CH₂OH) | ~3.6 | Triplet |

| H on C2 (-CH₂-) | ~1.8 | Quintet |

| H on C3 (-OCH₂-) | ~3.4 | Triplet |

| Residual H in Methoxy (-OCD₂H ) | ~3.3 | Singlet (broadened by D-coupling) |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

²H NMR Spectroscopy for Deuterium Distribution and Purity Assessment

²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuterium incorporation and its specific location within the molecule. magritek.com A single resonance in the ²H NMR spectrum corresponding to the chemical shift of the methoxy group confirms that deuteration has occurred at the intended position. The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.com The integration of the deuterium signal, when compared to a known internal standard, can be used to quantify the level of deuterium enrichment. sigmaaldrich.com The absence of signals at other positions confirms the regioselectivity of the labeling. The natural abundance of deuterium is very low (approximately 0.015%), so any significant signal in the ²H NMR spectrum is indicative of successful isotopic labeling. sigmaaldrich.com

¹³C NMR Spectroscopy in Structural Elucidation of Labeled Analogs

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule, confirming its structural integrity. The carbon of the deuterated methoxy group (CD₃) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three deuterium atoms (spin I=1). washington.edu The chemical shift of this carbon will also be slightly upfield compared to its protonated counterpart due to the isotopic effect of deuterium. The chemical shifts of the other carbon atoms in the propanol chain remain largely unaffected, confirming that the deuteration is specific to the methoxy group. docbrown.info

| Carbon Assignment | Expected Chemical Shift (ppm) of Non-deuterated Analog | Expected Multiplicity in this compound |

| C in Methoxy (-OC H₃) | ~59 | Triplet (due to ¹³C-²H coupling) |

| C1 (-C H₂OH) | ~62 | Singlet |

| C2 (-C H₂-) | ~32 | Singlet |

| C3 (-OC H₂-) | ~71 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data Comparison.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Mass Confirmation

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and the ability to determine molecular weight and isotopic distribution with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. almacgroup.com The theoretical exact mass of this compound (C₄H₇D₃O₂) is 93.0869 g/mol . nih.gov HRMS can distinguish this from the unlabeled compound (C₄H₁₀O₂, exact mass 90.0681 g/mol ) and from potential impurities. The high mass accuracy of HRMS allows for the unambiguous confirmation of the incorporation of three deuterium atoms. almacgroup.com The isotopic pattern observed in the mass spectrum can also be used to assess the isotopic enrichment.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Deuterium Localization

Tandem Mass Spectrometry (MS/MS) is employed to confirm the position of the deuterium label within the molecule. google.com In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern will be characteristic of the molecule's structure and the location of the label. For example, the loss of a neutral methanol (B129727) fragment is a common fragmentation pathway for this type of compound. In the case of this compound, the loss of deuterated methanol (CD₃OH) would be observed, confirming that the deuterium atoms are located on the methoxy group. The m/z of the resulting fragment ions can be precisely measured and compared to theoretical values to verify the label's position.

| Ion | Formula | Expected m/z |

| Molecular Ion [M+H]⁺ | [C₄H₇D₃O₂ + H]⁺ | 94.0947 |

| Fragment Ion [M+H - CD₃OH]⁺ | [C₃H₇O]⁺ | 59.0497 |

Table 3: Predicted m/z values for key ions in the HRMS/MS spectrum of this compound.

Chromatographic Techniques Coupled with Spectroscopic Detection for Purity Evaluation

Chromatographic methods are essential for separating the target compound from impurities, including its non-deuterated analog, synthetic precursors, and byproducts. Coupling these techniques with mass spectrometry provides a powerful tool for both quantification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the isotopic purity of volatile deuterated compounds like this compound. usask.ca In this method, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge (m/z) ratio.

The key to isotopic purity analysis is the mass difference between the deuterated compound and its corresponding non-deuterated (protium) analog. unam.mx this compound has a molecular weight approximately 3 Daltons higher than 3-Methoxy-1-propanol due to the replacement of three hydrogen atoms with deuterium atoms in the methoxy group. scbt.comnih.gov

GC-MS analysis allows for the clear separation and quantification of these species. By analyzing the relative intensities of the molecular ion peaks or characteristic fragment ions for both the deuterated and non-deuterated compounds, the isotopic enrichment can be accurately calculated. usask.caimreblank.ch For instance, the electron ionization (EI) mass spectrum will show distinct parent ions and fragmentation patterns that reflect the presence of the deuterium label. It is important to note that sometimes the response of a deuterated analog in an MS detector can differ from its non-deuterated counterpart, which must be considered for precise quantification. researchgate.net

Table 1: Illustrative GC-MS Data for Isotopic Purity Assessment of this compound

| Compound | Retention Time (min) | Key Mass Fragment (m/z) | Relative Abundance (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| This compound | 8.52 | 93 (M+) | 99.8 | >99% |

| 3-Methoxy-1-propanol | 8.51 | 90 (M+) | 0.2 |

This table is for illustrative purposes. Actual retention times and mass fragments may vary based on the specific GC-MS conditions.

While GC-MS is ideal for volatile compounds, the synthesis of this compound may involve non-volatile starting materials, reagents, or result in non-volatile byproducts. lcms.cz Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the detection and quantification of these potential impurities. sigmaaldrich.comchromatographyonline.com LC separates compounds in a liquid mobile phase based on their physicochemical properties, such as polarity. This makes it suitable for a wide range of molecules that are not amenable to GC analysis. chromatographyonline.com

Table 2: Potential Non-Volatile Precursors and Byproducts in the Synthesis of this compound

| Potential Impurity | Molecular Formula | Analysis Method | Rationale for Presence |

|---|---|---|---|

| 1,3-Propanediol (B51772) | C3H8O2 | LC-MS / GC-MS | Starting material for etherification |

| Methyl-d3 iodide | CD3I | GC-MS | Deuterated methylating agent |

| Polymeric byproducts | Variable | LC-MS | Side reactions during synthesis |

This table lists hypothetical impurities based on common synthetic routes.

Vibrational Spectroscopy (IR and Raman) for Isotopic Shift Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a molecule. up.ac.za These techniques are particularly powerful for confirming isotopic substitution and for studying the conformational isomers of a molecule.

The fundamental principle behind isotopic shift analysis is that the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. unam.mx When a lighter isotope (like hydrogen, ¹H) is replaced by a heavier one (like deuterium, ²H or D), the vibrational frequency of the bond decreases. In this compound, the C-D bonds of the trideuteriomethoxy group will vibrate at a lower frequency (wavenumber) than the C-H bonds in the non-deuterated analog. unam.mx This results in a distinct shift in the corresponding peaks in the IR and Raman spectra, providing direct evidence of successful deuteration. For example, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found at significantly lower wavenumbers, around 2000-2250 cm⁻¹.

Furthermore, IR and Raman spectroscopy can be used to study the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, known as conformations or conformers. nih.govustc.edu.cnaip.org For a flexible molecule like 3-Methoxy-1-propanol, several conformers can exist. researchgate.net The relative energies and populations of these conformers can be influenced by factors like intramolecular hydrogen bonding. aip.orguc.pt The vibrational spectra of different conformers can exhibit subtle differences, and by comparing experimental spectra with theoretical calculations, the conformational preferences of the molecule can be elucidated. ustc.edu.cnresearchgate.net

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹) for 3-Methoxy-1-propanol and its Deuterated Analog

| Vibrational Mode | 3-Methoxy-1-propanol (C-H) | This compound (C-D) | Spectroscopic Technique |

|---|---|---|---|

| O-H Stretch | ~3350 | ~3350 | IR, Raman |

| C-H Stretch (alkane) | ~2850-2960 | ~2850-2960 | IR, Raman |

| C-H Stretch (methoxy) | ~2830 | N/A | IR, Raman |

| C-D Stretch (methoxy-d3) | N/A | ~2050-2250 | IR, Raman |

| C-O Stretch | ~1120 | ~1120 | IR, Raman |

Data are approximate and based on typical vibrational frequencies for these functional groups.

Applications of 3 Methoxy D3 1 Propanol in Scientific Research

Application as an Internal Standard in Quantitative Analytical Assays

In the field of analytical chemistry, particularly in chromatography and mass spectrometry, stable isotope-labeled compounds are considered the gold standard for use as internal standards (IS). researchgate.net Deuterium-labeled analogues are often the first choice for these applications due to their physical and chemical similarities to the target analyte. researchgate.net 3-(Methoxy-d3)-1-propanol is an ideal internal standard for the quantification of its unlabeled counterpart, 3-methoxy-1-propanol (B72126), or other structurally related analytes in complex samples.

The development of robust analytical methods for the absolute quantification of small molecules in complex biological matrices, such as plasma, urine, or tissue homogenates, is a significant challenge. These matrices contain numerous endogenous components that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for these issues. Since the SIL-IS is chemically almost identical to the analyte, it co-elutes during chromatographic separation and experiences similar matrix effects and variability during sample extraction, preparation, and injection. researchgate.net

A typical method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analyte (3-methoxy-1-propanol) and the internal standard (this compound) are monitored using specific mass transitions in multiple reaction monitoring (MRM) mode. By calculating the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, as any variations that affect the analyte will similarly affect the internal standard, thus canceling out the error.

Table 1: Representative LC-MS/MS Parameters for Quantification

| Parameter | Analyte (3-methoxy-1-propanol) | Internal Standard (this compound) |

|---|---|---|

| Precursor Ion (m/z) | 91.1 | 94.1 |

| Product Ion (m/z) | 59.1 | 62.1 |

| Collision Energy (eV) | 15 | 15 |

| Chromatographic Column | C18 Reverse-Phase | |

| Mobile Phase | Gradient of water and methanol (B129727) with 0.1% formic acid |

For an analytical method to be considered reliable for its intended purpose, it must undergo a thorough validation process. nih.govfda.gov Regulatory bodies provide guidance on the parameters that need to be assessed to ensure the method is accurate, precise, and specific. nih.govfda.gov The validation process for a quantitative assay using a SIL-IS like this compound involves evaluating several key performance characteristics. researchgate.netunodc.org

Key validation parameters include:

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. unodc.org

Matrix Effect: Assessment of the influence of matrix components on the ionization of the analyte and internal standard.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Table 2: Typical Acceptance Criteria for Method Validation in Bioanalysis

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (Intra- and Inter-run) | Mean value should be within ±15% of the nominal value (±20% at LOQ) |

| Precision (Intra- and Inter-run) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples |

| Recovery | Consistent, precise, and reproducible |

Tracing Metabolic Pathways and Biodegradation Studies

Deuterium-labeled compounds are powerful tools for investigating the fate of molecules in biological and environmental systems. scispace.com The substitution of hydrogen with deuterium (B1214612) creates a "heavy" label that can be traced through metabolic or degradation pathways using mass spectrometry, providing insights into the formation of metabolites and breakdown products. nih.gov

In vitro metabolism studies are crucial in drug development and toxicology to understand how a compound is processed by metabolic enzymes. pharmaron.com Common systems include liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and cultured hepatocytes, which offer a more complete representation of hepatic metabolism. admescope.com

When this compound is incubated in these systems, its metabolic fate can be elucidated. nih.gov The deuterium label on the methoxy (B1213986) group is particularly useful. One of the common metabolic pathways for ethers is O-dealkylation. If the deuterated methyl group is cleaved, it produces a distinct mass signature that confirms this metabolic route.

Furthermore, the replacement of hydrogen with deuterium can sometimes slow down the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). scispace.comnih.gov This occurs if the cleavage of the carbon-hydrogen bond is the rate-limiting step in the metabolic reaction. By comparing the metabolic rate of this compound to its unlabeled analogue, researchers can gain insights into the specific enzymatic mechanisms involved.

Table 3: Potential In Vitro Metabolic Reactions of this compound

| Metabolic Reaction | Description | Expected Metabolite |

|---|---|---|

| O-Demethylation | Cleavage of the ether bond, removing the deuterated methyl group. | Propane-1,3-diol |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the propyl chain. | 3-(Methoxy-d3)-propane-1,x-diol |

| Oxidation | Oxidation of the primary alcohol to an aldehyde, then a carboxylic acid. | 3-(Methoxy-d3)-propanoic acid |

| Glucuronidation | Conjugation of the primary alcohol with glucuronic acid. | 3-(Methoxy-d3)-1-propyl glucuronide |

To understand the full pharmacokinetic profile of a compound, in vivo studies in preclinical animal models are essential. nih.gov Administering this compound to models such as rats or mice allows researchers to track its absorption, distribution, metabolism, and excretion (ADME).

Following administration, biological samples (blood, urine, feces, and various tissues) can be collected over time. Using LC-MS/MS, the concentration of the parent compound and its metabolites can be quantified specifically due to the unique mass of the deuterium label. This allows for the determination of key pharmacokinetic parameters and provides a detailed picture of where the compound distributes in the body and how it is eliminated. nih.gov Such studies are critical for assessing the potential exposure and accumulation of a compound and its metabolites in different organs.

Understanding the environmental fate of chemicals is critical for assessing their ecological impact. Simple ethers and alcohols are generally considered to be biodegradable. nbinno.comnih.gov Studies on the environmental degradation of this compound can provide insights into the persistence and transformation of such compounds in soil and water.

Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. researchgate.netnih.gov Various microorganisms can utilize ethers and alcohols as carbon sources. nih.gov By incubating this compound with environmental samples (e.g., soil slurries, activated sludge), researchers can monitor its disappearance and identify breakdown products. The deuterium label helps to confirm that the observed degradation products originate from the parent compound. The kinetic isotope effect may also play a role, potentially slowing the initial rate of microbial attack on the deuterated methoxy group compared to the non-deuterated analogue, which could slightly increase its environmental persistence. frontiersin.org

Elucidation of Reaction Mechanisms Through Isotopic Labeling

The strategic placement of a deuterium-labeled methoxy group in this compound makes it a valuable tool for elucidating the mechanisms of chemical reactions. Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical transformation. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can gain insights into bond cleavage and formation, as well as the kinetics of a reaction.

Investigation of Bond Cleavage and Formation in Organic Reactions

In the study of organic reaction mechanisms, determining which bonds are broken and which are formed in the rate-determining step is crucial. The use of isotopically labeled compounds such as this compound can provide unambiguous evidence for the involvement of specific bonds in a reaction. The deuterium atoms on the methoxy group act as a spectroscopic handle, allowing researchers to track the fate of this group.

For instance, in reactions where the methoxy group might be cleaved, mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to determine whether the deuterium label remains with the propanol (B110389) backbone or is transferred to another molecule. This information is critical for distinguishing between different proposed reaction pathways.

While specific studies detailing the use of this compound in this exact context are not prevalent in publicly available literature, the principles of isotopic labeling are well-established. For example, in the atmospheric degradation of the non-deuterated analogue, 3-methoxy-1-propanol, studies have shown that the reaction with hydroxyl radicals can lead to hydrogen abstraction from various positions on the molecule, including the methoxy group. researchgate.net The use of this compound in such a study would allow for a precise determination of the extent to which the C-D bonds in the methoxy group are involved in the initial steps of the degradation process.

Table 1: Potential Application of this compound in Mechanistic Studies

| Reaction Type | Information Gained from Isotopic Labeling |

| Ether Cleavage | Determination of whether the O-CH₃ or the CH₂-O bond is broken. |

| Oxidation Reactions | Identification of the site of initial oxidation (methoxy group vs. propanol backbone). |

| Rearrangement Reactions | Tracking the migration of the methoxy group within a molecule. |

Deuterium Kinetic Isotope Effect (DKIE) Studies in Catalytic and Enzymatic Processes

The replacement of hydrogen with deuterium can have a significant effect on the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). libretexts.orgwikipedia.orgscielo.org.mx The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. The magnitude of the DKIE (kH/kD) can provide valuable information about the transition state of the reaction. libretexts.orgwikipedia.org

In catalytic and enzymatic processes, this compound can be employed to probe the mechanism of reactions involving the methoxy group. For example, if an enzyme catalyzes the O-demethylation of a substrate, using the deuterated analogue would be expected to result in a slower reaction rate if the C-H bond cleavage is rate-limiting. The observation of a significant DKIE would support a mechanism where the hydrogen abstraction from the methoxy group is a key step.

While direct studies utilizing this compound in DKIE experiments are not widely reported, the principle is broadly applied. For example, DKIE studies have been instrumental in understanding the mechanisms of cytochrome P450 enzymes, which are involved in the metabolism of a vast number of compounds. nih.gov In these studies, deuteration of specific positions in a substrate molecule helps to identify which C-H bonds are targeted by the enzyme.

Table 2: Interpreting Deuterium Kinetic Isotope Effects (kH/kD)

| DKIE Value (kH/kD) | Interpretation |

| ~1 | C-H bond cleavage is not involved in the rate-determining step. |

| 2-7 | Primary KIE; C-H bond is broken in the rate-determining step. |

| >7 | Suggests quantum tunneling of hydrogen. |

| <1 | Inverse KIE; may indicate a change in hybridization at the carbon atom. |

Precursor Synthesis of Complex Deuterated Molecules

The synthesis of complex deuterated molecules is essential for a variety of research areas, including structural biology and material science. This compound can serve as a valuable building block in the synthesis of more elaborate deuterated structures, introducing a stable isotopic label at a specific position.

Synthesis of Labeled Phospholipids and Lipids for Membrane Research

Deuterated phospholipids and lipids are of great interest in membrane research, particularly for studies using techniques like solid-state NMR spectroscopy and neutron scattering. These techniques can provide detailed information about the structure and dynamics of lipid bilayers, which are fundamental components of cell membranes.

While the direct use of this compound in the synthesis of labeled phospholipids is not extensively documented, its structure suggests its potential as a precursor. General methods for the synthesis of deuterated lipids often involve the assembly of the molecule from smaller, isotopically labeled fragments. bohrium.comdigitellinc.comeuropa.euhelsinki.finih.govnih.gov The propanol backbone of this compound could, in principle, be chemically modified to form the glycerol backbone of a phospholipid, with the deuterated methoxy group serving as a reporter group in subsequent biophysical studies.

For example, the hydroxyl group of this compound could be functionalized with fatty acid chains, and the methoxy group could be chemically converted to a phosphate-containing headgroup to yield a novel deuterated phospholipid analogue.

Preparation of Deuterated Polymer Monomers for Material Science Applications

In material science, deuterated polymers are used in a range of applications, including neutron scattering studies to probe polymer structure and dynamics, and in the development of advanced optical materials. resolvemass.caazimuth-corp.comornl.govsci-hub.sesine2020.eu The synthesis of these polymers relies on the availability of deuterated monomers.

This compound can be envisioned as a starting material for the synthesis of specialized deuterated monomers. The hydroxyl group provides a reactive site for polymerization or for further chemical modification to introduce a polymerizable functional group. For instance, the hydroxyl group could be esterified with acrylic acid or methacrylic acid to produce a deuterated acrylate or methacrylate monomer. The resulting polymer would contain a deuterated methoxy group in the side chain of each monomer unit, which could be used to study the polymer's conformation and mobility.

While specific examples of polymers derived from this compound are not readily found in the literature, the synthetic strategies for creating deuterated monomers from small deuterated molecules are well-established. resolvemass.caazimuth-corp.comornl.govsci-hub.sesine2020.eu

NMR Solvent and Probe Applications

Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming signals from the solvent's protons, which would otherwise obscure the signals from the analyte. azom.comneofroxx.comyoutube.comwashington.edulibretexts.orgpitt.edupitt.eduillinois.eduuni-onward.com.tw While common deuterated solvents like chloroform-d and dimethyl sulfoxide-d6 are widely used, there is a continuous need for specialized solvents with specific properties.

Although this compound is not a standard NMR solvent, its physical properties as a liquid at room temperature could potentially allow it to be used in niche applications. However, the presence of non-deuterated protons on the propanol backbone would still give rise to signals in a ¹H NMR spectrum. Its utility as a solvent would be more pronounced in deuterium NMR (²H NMR), where the signal from the deuterated methoxy group could serve as a reference.

More plausibly, this compound could be used as an internal standard in NMR spectroscopy for the quantification of analytes containing methoxy groups. Its distinct signal in the ¹H NMR spectrum, arising from the propanol backbone, and its known concentration could be used to determine the concentration of other species in the sample.

Furthermore, in specialized NMR experiments, it could act as a probe molecule. For instance, in studies of intermolecular interactions, the chemical shift of the protons in this compound might be sensitive to its local environment, providing information about binding events or changes in the solvent properties.

The Role of this compound in Advancing Scientific Research

In the landscape of modern scientific inquiry, the use of isotopically labeled compounds is indispensable, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Among these, deuterated molecules play a pivotal role in elucidating molecular structure, dynamics, and interactions. This article focuses on the specific applications of the chemical compound this compound in specialized areas of scientific research, offering a detailed examination of its utility in enhancing experimental outcomes.

1 Use as a Deuterated Solvent in Specific NMR Experiments for Signal Enhancement

The primary application of deuterated solvents in ¹H NMR spectroscopy is to avoid the overwhelming signal that would arise from a proton-containing solvent, which is typically present in much higher concentrations than the analyte. By replacing hydrogen atoms with deuterium, the solvent becomes effectively "invisible" in a standard ¹H NMR experiment, allowing for the clear observation of the signals from the molecule of interest.

While specific research detailing the use of this compound for signal enhancement in particular NMR experiments is not widely documented in publicly available literature, the principles of its application can be inferred from the general use of deuterated solvents. The deuteration at the methoxy group (-OCD₃) in this compound eliminates the strong singlet that would be present from a standard methoxy group. This is particularly advantageous in studies of molecules where signals of interest might be obscured by a solvent methoxy peak.

Table 1: Comparison of Expected ¹H NMR Signals

| Compound | Functional Group | Expected ¹H NMR Signal |

| 3-Methoxy-1-propanol | -OCH₃ | Singlet |

| This compound | -OCD₃ | No signal in ¹H NMR |

The strategic placement of deuterium on the methoxy group while leaving the propanol backbone protonated allows for specific types of NMR experiments where the solvent's remaining protons can be utilized, for example, in studying solvent-solute interactions through techniques like the Nuclear Overhauser Effect (NOE), without interference from a large methoxy signal.

2 As a Labeled Component for Diffusion NMR Studies and Molecular Interactions

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for studying the translational motion of molecules in solution, which is directly related to their size and shape. This method allows for the separation of NMR signals from different species in a mixture based on their diffusion coefficients. The use of isotopically labeled components, such as this compound, can be highly beneficial in these studies.

When this compound is used as a component in a mixture, its unique isotopic labeling allows for the unambiguous tracking of its diffusion behavior. This is particularly useful in the study of molecular interactions, such as the formation of complexes or aggregates. If this compound binds to a larger molecule, its diffusion coefficient will decrease, reflecting the size of the larger entity.

Table 2: Hypothetical Diffusion Coefficients in a Binding Study

| System | Component | Diffusion Coefficient (D) | Interpretation |

| Free in solution | This compound | High | Unbound state |

| In presence of macromolecule | This compound | Low | Bound to macromolecule |

Mechanistic and Kinetic Studies Employing 3 Methoxy D3 1 Propanol

Quantitative Analysis of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Organic Reactions

The deuterium kinetic isotope effect (DKIE) is a quantitative measure of the change in the rate of a reaction when a hydrogen atom at a specific position in a reactant is replaced with a deuterium atom. This effect arises from the difference in the zero-point vibrational energies of a C-H bond versus a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

A primary DKIE is observed when the bond to the isotopically substituted hydrogen is broken in the rate-determining step of the reaction. The magnitude of the primary DKIE (kH/kD) is typically greater than 1. Secondary DKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

The quantitative analysis of DKIEs provides valuable information about the transition state of a reaction. For instance, a large primary DKIE suggests a transition state where the hydrogen is being transferred symmetrically.

Table 1: Illustrative Primary Deuterium Kinetic Isotope Effects in Enzyme-Catalyzed Hydroxylation Reactions

| Enzyme | Substrate | kH/kD | Reference |

| Cytochrome P450 CYP119 | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 9.8 | nih.govgsartor.org |

| Cytochrome P450 CYP2B4 | (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | 8.9 | nih.govgsartor.org |

| Cytochrome P450-catalyzed oxidation of m-xylene | m-xylene with one deuterated methyl group | 9.8 (at 2.5 µM) | gsartor.org |

| Cytochrome P450-catalyzed oxidation of m-xylene | m-xylene with one deuterated methyl group | 4.8 (at 1 mM) | gsartor.org |

This table is for illustrative purposes and uses data from analogous systems to demonstrate the concept.

Reaction Rate Determination with Deuterium Substitution for Mechanistic Insights

Substituting deuterium for hydrogen can significantly alter the rate of a chemical reaction, providing deep insights into its mechanism. By comparing the reaction rates of a non-deuterated (protiated) compound with its deuterated counterpart, chemists can determine if a specific C-H bond is broken in the rate-limiting step.

For example, in the oxidation of alcohols, if the C-H bond on the carbon bearing the hydroxyl group is broken in the rate-determining step, a significant primary DKIE will be observed. This would support a mechanism involving hydride transfer or hydrogen atom abstraction from this position. The absence of a significant KIE would suggest that this bond cleavage is not rate-limiting.

Studies on the oxidation of benzyl (B1604629) alcohol by yeast alcohol dehydrogenase have shown significant primary hydrogen isotope effects, indicating that the hydrogen transfer step is indeed rate-limiting.

Investigation of Transition State Structures via Isotopic Perturbation Methods

Isotopic perturbation methods, particularly the use of secondary DKIEs, are sophisticated techniques for probing the structure of transition states. Secondary DKIEs arise from changes in the vibrational frequencies of C-H bonds as the hybridization of the carbon atom changes during the reaction.

An α-secondary DKIE is observed when deuterium is substituted at the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the carbon atom changes from sp3 hybridization in the reactant to sp2 in the carbocation intermediate. This leads to a normal KIE (kH/kD > 1.1). In an SN2 reaction, the sp3 hybridized reactant proceeds through a transition state with sp2-like character, also resulting in a normal KIE, though typically smaller than in SN1 reactions.

A β-secondary DKIE results from deuterium substitution on a carbon atom adjacent to the reacting center. These effects are often associated with hyperconjugation, where the C-H (or C-D) bond overlaps with the developing p-orbital at the reaction center.

By measuring these subtle isotope effects, researchers can deduce the geometry and electronic nature of the transition state, providing a more complete picture of the reaction pathway. For instance, δ-secondary kinetic isotope effects have been used to probe the transition-state structures in prenyltransfer reactions. nih.govnih.gov

Reaction Mechanism Elucidation in Enzyme-Catalyzed Processes Using Labeled Substrates

Isotopically labeled substrates are invaluable for unraveling the complex mechanisms of enzyme-catalyzed reactions. By using a substrate like 3-(methoxy-d3)-1-propanol, or analogous deuterated alcohols, enzymologists can trace the fate of the deuterium atoms and gain insights into the catalytic steps.

For example, in the study of alcohol dehydrogenases, deuterated alcohols have been used to demonstrate the stereospecificity of the hydride transfer to the NAD+ cofactor. These studies have shown that the enzyme specifically removes one of the two prochiral hydrogens from the C1 position of the alcohol. nih.govproteopedia.org

Furthermore, DKIE studies with enzymes like cytochrome P450 have helped to elucidate the nature of the reactive oxygen species involved in hydroxylation reactions. Large primary KIEs observed in many P450-catalyzed reactions are consistent with a mechanism involving hydrogen atom abstraction by a powerful oxidizing species. nih.gov

Table 2: Illustrative Solvent and Substrate Isotope Effects in the Oxidation of Alcohols by Enzymes

| Enzyme | Substrate | Deuterium Isotope Effect (kH/kD) | Solvent Isotope Effect (kH2O/kD2O) | Reference |

| Methanol (B129727) Oxidase | 4-CH3O-benzyl alcohol | 4.3 | 1.2 | nih.gov |

| Methanol Oxidase | 4-NO2-benzyl alcohol | 12 | 1.07 | nih.gov |

| Pyranose 2-oxidase | p-methoxybenzyl alcohol | ~9 | 1.4 | nih.gov |

| D-Amino Acid Oxidase | D-leucine | 5.1 | 1.8 | nih.gov |

This table is for illustrative purposes and uses data from analogous systems to demonstrate the concept.

Computational Chemistry and Theoretical Modeling Pertaining to Deuterated Propanols

Quantum Chemical Calculations of Isotopic Effects and Vibrational Frequencies

Quantum chemical calculations are fundamental to understanding how isotopic substitution affects molecular properties. The primary influence of replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H) is the change in mass, which, under the Born-Oppenheimer approximation, does not alter the electronic potential energy surface of the molecule. However, this mass difference significantly impacts the vibrational energy levels.

The zero-point vibrational energy (ZPVE) is lower for a C-D bond compared to a C-H bond due to the heavier mass of deuterium. This difference in ZPVE is a cornerstone of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the harmonic and anharmonic vibrational frequencies of both the protiated and deuterated species. arxiv.orgunam.mx

For 3-(Methoxy-d3)-1-propanol, calculations would predict a noticeable shift in the vibrational frequencies associated with the methoxy (B1213986) group. The C-D stretching vibrations are expected to appear at significantly lower wavenumbers (typically around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). iosrjournals.org These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. iosrjournals.org Studies on other deuterated alcohols and ethers have demonstrated that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G**), can accurately predict these isotopic shifts. beilstein-journals.orgosti.gov

Table 1: Illustrative Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Methoxy Group Stretching Modes

| Vibrational Mode | Hypothetical C-H Frequency | Expected C-D Frequency Shift |

| Symmetric Stretch | ~2850 | ~2100 |

| Asymmetric Stretch | ~2960 | ~2250 |

| This table is illustrative, showing typical shifts based on fundamental principles of vibrational spectroscopy. Precise values would require specific quantum chemical calculations for this compound. |

Prediction of Spectroscopic Properties for Labeled Molecules and Their Conformers

Computational methods are invaluable for predicting a range of spectroscopic properties, which is essential for structural elucidation and understanding conformational preferences. For a flexible molecule like this compound, which can exist as multiple conformers due to rotation around its single bonds, these predictions become particularly important.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. acs.orgnih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. For this compound, calculations would show the absence of a ¹H NMR signal from the methoxy group and a characteristic triplet-of-triplets pattern in the ¹³C spectrum for the -CD₃ carbon due to deuterium coupling. Modern computational software can simulate the NMR spectra of partly deuterated compounds, aiding in the assignment of experimental signals. nih.gov

Vibrational Circular Dichroism (VCD) and Electron Capture Dissociation (ECD): These chiroptical techniques, when applicable to chiral derivatives or complexes, can be simulated to determine absolute configuration. Computational workflows involve performing a conformational search, calculating the spectra for each low-energy conformer, and then generating a Boltzmann-weighted average spectrum for comparison with experimental data. osti.gov

Table 2: Key Spectroscopic Properties and Applicable Computational Methods

| Spectroscopic Technique | Predicted Property | Typical Computational Method | Relevance to this compound |

| Infrared/Raman | Vibrational Frequencies & Intensities | DFT (e.g., B3LYP, ωB97X-D) | Identification of C-D vibrational modes. beilstein-journals.org |

| NMR | Chemical Shifts & Coupling Constants | DFT/GIAO | Structural verification and assignment of spectra. nih.govresearchgate.net |

| VCD/ECD | Chiroptical Spectra | TD-DFT | Conformational and stereochemical analysis (if applicable). osti.gov |

Modeling of Reaction Pathways Involving Deuterated Substrates and Intermediates

Theoretical modeling is a powerful tool for elucidating reaction mechanisms and predicting kinetic isotope effects (KIEs). By mapping the potential energy surface, computational chemists can identify transition states and intermediates, and calculate activation barriers.

For reactions involving this compound, a primary focus would be on reactions where a bond to the methoxy group is broken. A theoretical study on hydrogen/deuterium transfer from deuterated anisole (B1667542) (a related methoxy-containing compound) to a methoxy radical highlighted the importance of including nuclear quantum effects in such calculations. The study demonstrated that the geometry of intermediates and transition states can differ due to the H/D isotope effect, which is attributable to the different nuclear quantum effects of protons and deuterons.

Computational modeling of the atmospheric degradation of the non-deuterated 3-methoxy-1-propanol (B72126) by hydroxyl radicals has been performed using high-level methods like CCSD(T) and M06-2X. These studies calculate the rate constants for hydrogen abstraction from different positions on the molecule. A similar study on this compound would predict a significantly lower rate of abstraction from the deuterated methoxy group compared to the other C-H bonds in the molecule. This is a direct consequence of the primary kinetic isotope effect. Such models are crucial for predicting the atmospheric lifetime and degradation products of deuterated compounds.

Future Research Directions and Unexplored Avenues for 3 Methoxy D3 1 Propanol

Development of Novel Synthetic Routes for Enhanced Scalability and Atom Economy

Current synthetic routes to 3-methoxy-1-propanol (B72126), the non-deuterated analog, often involve the reaction of 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.com Other methods include the methoxylation of 3-chloro-1-propanol (B141029) with sodium methoxide (B1231860), though this can result in modest yields. google.com For the deuterated variant, the synthesis would logically involve a deuterated methyl source.

Future research should focus on developing more efficient and scalable synthetic pathways for 3-(Methoxy-d3)-1-propanol. This includes exploring catalysts that can improve reaction yields and selectivity, thereby enhancing atom economy. researchgate.net The use of deuterated methanol (B129727) (CD3OD) as a readily available and cost-effective deuterium (B1214612) source should be a primary focus. nih.gov For instance, processes that allow for direct and selective deuteration of the methoxy (B1213986) group on the parent molecule could significantly streamline production. researchgate.net Investigating reactive distillation processes, which simultaneously separate byproducts, could also offer a more cost-effective and compact manufacturing solution. atamanchemicals.com

Table 1: Comparison of Potential Synthetic Precursors

| Precursor | Deuterated Reagent | Potential Advantages | Potential Challenges |

|---|---|---|---|

| 1,3-Propanediol | Methyl-d3 chloride | Established route for non-deuterated analog. google.com | Handling of gaseous methyl chloride. google.com |

| 3-Chloro-1-propanol | Sodium methoxide-d3 | Direct introduction of the deuterated methoxy group. | Potentially moderate yields. google.com |

| 3-Methoxy-1-propanol | Deuterium gas (D2) with a catalyst | Direct H/D exchange on the final molecule. | Requires specific catalysts and conditions. |

Exploration of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The primary application of many deuterated compounds is as internal standards in mass spectrometry-based analyses. princeton.edugoogle.com this compound is well-suited for this role in studies involving its non-deuterated counterpart or structurally related metabolites. researchgate.net Future research should explore the use of advanced analytical techniques, such as high-resolution time-of-flight mass spectrometry (HRTOF-MS) and Orbitrap MS, to enhance the sensitivity and specificity of detecting and quantifying 3-methoxy-1-propanol and its metabolites in complex biological matrices. oup.comresearchgate.net

Developing and validating methods using this compound as an internal standard for quantitative analyses in various sample types, from environmental to clinical, is a critical next step. google.com This includes its application in metabolite profiling studies to accurately trace the metabolic fate of 3-methoxy-1-propanol. oup.com

Broader Applications in Material Science and Polymer Chemistry as a Building Block

While 3-methoxy-1-propanol is used as a solvent and coalescing agent in paints and coatings, its potential as a monomer or building block in polymer chemistry is an area ripe for exploration. atamanchemicals.comsigmaaldrich.com The introduction of the deuterated methoxy group in this compound could subtly alter the physicochemical properties of resulting polymers, such as their thermal stability and degradation profiles. researchgate.net

Future research could investigate the polymerization of this compound or its derivatives to create novel polymers. These materials could find applications where isotopic labeling is advantageous, for example, in studying polymer degradation mechanisms or as components in organic light-emitting diodes (OLEDs), where deuteration has been shown to improve device properties. acs.orgacs.org

Integration with Cutting-Edge Biological Research Methodologies (e.g., proteomics, lipidomics)

The integration of "omics" technologies offers a system-wide view of biological processes. mdpi.com Deuterated compounds are invaluable tools in these fields, particularly in quantitative proteomics and lipidomics, where they serve as internal standards for accurate quantification. nih.gov The use of stable isotope-labeled internal standards is crucial for correcting matrix effects in complex samples. google.comnih.gov

Future studies should aim to integrate this compound into multi-omics workflows. nih.gov For example, in lipidomics, it could be used to normalize data when studying the effects of related compounds on lipid metabolism. mdpi.comnih.gov Similarly, in proteomics, it could aid in quantifying changes in protein expression in response to exposure to compounds containing the methoxypropanol (B72326) moiety. mdpi.com

Potential for Derivatization into New Classes of Deuterated Research Probes and Labels

The hydroxyl group of this compound provides a reactive handle for chemical modification, opening the door to its derivatization into a wide array of new deuterated research tools. researchgate.net This could include the synthesis of novel chiral derivatizing agents, which are used to determine the enantiomeric composition of chiral molecules. science.gov

Further research should focus on creating a library of derivatives from this compound. For instance, it could be converted into esters, ethers, or amines, each with the stable isotopic label. These new molecules could then be employed as probes to study enzyme mechanisms, as tracers in metabolic pathway analysis, or as building blocks for the synthesis of more complex deuterated molecules, such as pharmaceuticals or agrochemicals. helsinki.fibeilstein-journals.org The development of such probes would significantly broaden the utility of this compound beyond its role as a simple internal standard. acs.org

Q & A

Q. 1.1. What are the key considerations for synthesizing 3-(Methoxy-d3)-1-propanol with high isotopic purity?

Deuterated compounds like this compound require precise control over isotopic incorporation. A validated method involves using deuterated reagents (e.g., CD₃I) in alkylation reactions under anhydrous conditions. For example, in the synthesis of similar methoxy-d3 derivatives, starting materials such as deuterated methyl iodide are reacted with propanol precursors in the presence of a base (e.g., NaH) to ensure high isotopic purity . Post-synthesis, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical to confirm deuterium incorporation and rule out proton contamination.

Q. 1.2. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H NMR can confirm the absence of protons in the deuterated methoxy group, while ¹³C NMR identifies shifts associated with deuterium substitution.

- FT-IR : Detects C-D stretching vibrations (~2100–2200 cm⁻¹), distinguishing them from C-H stretches.

- GC-MS : Validates molecular weight and isotopic distribution. These methods collectively ensure structural and isotopic integrity .

Q. 1.3. Why is isotopic labeling critical in studying this compound’s metabolic pathways?

Deuterium labeling enables tracing of metabolic intermediates in biological systems. For example, in kinetic isotope effect (KIE) studies, the deuterated methoxy group slows enzymatic reactions, revealing rate-determining steps. This approach is particularly useful in probing oxidation or demethylation pathways .

Advanced Research Questions

Q. 2.1. How can researchers resolve discrepancies in vapor pressure measurements for compounds like this compound?

Conflicting vapor pressure data (e.g., from ebulliometry vs. static methods) require cross-validation. A multi-method approach, such as combining transpiration experiments with literature data from SciFinder, can reconcile discrepancies. For instance, ebulliometric and transpiration results often align better than static methods due to reduced decomposition risks at lower temperatures . Statistical analysis (e.g., ANOVA) of replicated measurements further enhances reliability.

Q. 2.2. What experimental strategies optimize regioselectivity in reactions involving this compound?

- Protecting Groups : Use silyl ethers (e.g., TMSCl) to shield the hydroxyl group during methoxy-d3 substitution.

- Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in hydrogenation or oxidation steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the methoxy site. Reaction monitoring via TLC or in-situ IR ensures controlled progress .

Q. 2.3. How does deuterium substitution impact the compound’s interaction with biological targets?

Deuterium can alter binding kinetics due to increased bond strength (C-D vs. C-H). For example, in enzyme inhibition studies, the deuterated methoxy group may reduce off-target effects by slowing metabolic degradation. Computational modeling (e.g., molecular dynamics simulations) paired with isotopic tracer experiments can quantify these effects .

Q. 2.4. What advanced chromatographic techniques improve purity assessment of deuterated alcohols?

- HPLC with Chiral Columns : Resolves enantiomeric impurities, critical for stereosensitive applications.

- 2D-GC-MS : Enhances separation of deuterated analogs from protonated byproducts.

- Supercritical Fluid Chromatography (SFC) : Offers high resolution for thermally labile derivatives. Calibration with deuterated standards ensures accuracy .

Data Contradiction Analysis

Q. 3.1. How should researchers address conflicting melting/boiling point data for this compound?

Discrepancies often arise from impurities or measurement conditions. For example, static method vapor pressure data may overestimate boiling points due to thermal decomposition. Cross-referencing with transpiration results and using high-purity samples (>99% by GC) minimizes errors. Peer-reviewed databases like PubChem provide vetted reference values .

Q. 3.2. What methodologies validate the stability of this compound under varying storage conditions?

- Accelerated Stability Studies : Expose the compound to elevated temperatures/humidity and monitor degradation via LC-MS.

- Isotopic Exchange Tests : Incubate with D₂O to detect proton-deuterium exchange, which compromises isotopic purity.

- Long-Term NMR Monitoring : Track spectral changes over months to assess shelf-life .

Experimental Design Tables

Q. Table 1. Key Reaction Conditions for Deuterated Methoxy Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reagent | CD₃I, NaH | |

| Solvent | Anhydrous THF | |

| Temperature | 0–5°C (alkylation step) | |

| Purification | Column chromatography |

Q. Table 2. Comparison of Vapor Pressure Measurement Methods

| Method | Temperature Range (°C) | Precision (%) | Limitations |

|---|---|---|---|

| Ebulliometry | 50–200 | ±2 | Thermal decomposition |

| Transpiration | 25–100 | ±1 | Slow equilibration |

| Static | 20–150 | ±5 | Impurity interference |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.